4-amino-N-cyclohexyl-2-hydroxybenzamide

Cyclooxygenase Inhibition Structure-Activity Relationship Benzamide Pharmacophore

Medicinal chemists frequently encounter false SAR data when the wrong regioisomer is inadvertently sourced. Procuring the precise 4-amino-N-cyclohexyl-2-hydroxybenzamide eliminates this risk and serves as an indispensable baseline scaffold for gastroprokinetic pharmacophore studies. • Regioisomerically pure (>95%) - ensures no cross-contamination with the 5-amino COX-2/LOX-5 inhibitor. • Enables side-by-side phenotypic comparison with the des-amino antifungal analog (MIC 570 μM) to isolate the 4-NH2 pharmacophoric contribution. • Immediate availability in mg-to-gram quantities from multiple validated suppliers.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 101265-09-2
Cat. No. B1379610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-cyclohexyl-2-hydroxybenzamide
CAS101265-09-2
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)O
InChIInChI=1S/C13H18N2O2/c14-9-6-7-11(12(16)8-9)13(17)15-10-4-2-1-3-5-10/h6-8,10,16H,1-5,14H2,(H,15,17)
InChIKeyNBUIPZPBPWVALC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-cyclohexyl-2-hydroxybenzamide: A Differentiated Research Scaffold


4-Amino-N-cyclohexyl-2-hydroxybenzamide (CAS 101265-09-2) is a trisubstituted benzamide derivative with a molecular weight of 234.29 g/mol, characterized by a 4-amino group, a 2-hydroxy group, and an N-cyclohexyl moiety [1]. It belongs to a broader class of N-cyclohexylbenzamides which have been patented for gastrointestinal motility stimulation, where the position and nature of substituents on both the aromatic ring and the cyclohexyl group are critical for biological activity [2]. The compound's specific substitution pattern differentiates it from other regioisomers and analogs, making it a valuable tool in structure-activity relationship (SAR) studies.

4-Amino-N-cyclohexyl-2-hydroxybenzamide: Why Simple Analogs Fail


Substitution on the N-cyclohexyl-2-hydroxybenzamide scaffold is not interchangeable due to extreme sensitivity of biological target engagement to the position of functional groups. For instance, the 5-amino regioisomer, 5-amino-N-cyclohexyl-2-hydroxybenzamide, is a documented inhibitor of cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX-5), exhibiting a 44-fold selectivity for COX-2 over COX-1 [1]. In contrast, the des-amino analog, N-cyclohexyl-2-hydroxybenzamide, demonstrates an entirely different profile as an antifungal agent with a MIC of 570.05 μM against Candida spp. [2]. These examples underscore that the presence and precise location of the amino group—at the 4-position in our target compound—dictate a unique pharmacophore. Using a generic benzamide or a closely related regioisomer without verification will lead to a different activity profile, invalidating comparative SAR datasets and potentially leading to false conclusions in target identification campaigns.

4-Amino-N-cyclohexyl-2-hydroxybenzamide: Differentiation from Closest Analogs


Regioisomeric Selectivity in Enzyme Inhibition

The 5-amino positional isomer, 5-amino-N-cyclohexyl-2-hydroxybenzamide, is a potent inhibitor of COX-1, COX-2, and LOX-5 enzymes, with a reported 44-fold selectivity for COX-2 over COX-1 [1]. While direct enzymatic data for 4-amino-N-cyclohexyl-2-hydroxybenzamide has not been published in curated databases, the shift of the amino group from the 5-position to the 4-position on the salicylamide core represents a fundamental change in the pharmacophore. This regioisomeric difference is known in medicinal chemistry to abolish or drastically alter target engagement. Procurement of the 4-amino isomer is therefore essential for research programs aiming to dissect the SAR of N-cyclohexyl-2-hydroxybenzamides, as it serves as a critical inactive or differentially active control compound.

Cyclooxygenase Inhibition Structure-Activity Relationship Benzamide Pharmacophore

Functional Divergence from Des-Amino Analog

The compound N-cyclohexyl-2-hydroxybenzamide (lacking the 4-amino group) has been shown to possess antifungal activity with a Minimum Inhibitory Concentration (MIC) of 570.05 μM against most Candida strains tested, and its mode of action does not involve cell wall or plasma membrane disruption [1]. In contrast, the target compound 4-amino-N-cyclohexyl-2-hydroxybenzamide falls within a patent family (US5273983) of 4-amino-substituted cyclohexylbenzamides designed for gastrointestinal motility stimulation, where the 4-amino group is a key feature [2]. The introduction of the 4-amino group therefore appears to redirect the biological profile from an antifungal agent to a potential gastrointestinal prokinetic, demonstrating a qualitative functional switch.

Antifungal Screening Gastrointestinal Prokinetic Functional Group Contribution

Substituent-Driven Gastrointestinal Motility

Patent US5273983 explicitly defines a series of N-cyclohexylbenzamide derivatives where specific combinations of substituents, including 4-amino, 5-chloro, and 2-methoxy groups, are required for potent gastrointestinal motility stimulation [1]. While the exact 4-amino-2-hydroxy substitution is a core part of this chemical space, the patent indicates that even minor alterations, such as cis/trans isomerism on the cyclohexyl ring or replacement of the 4-amino group, can significantly affect efficacy. The 4-amino-N-cyclohexyl-2-hydroxybenzamide compound serves as a pivotal scaffold for exploring these critical SAR relationships, particularly the role of the 2-hydroxy group in combination with the 4-amino moiety. It provides a baseline to evaluate how deviations from this precise substitution pattern alter target binding and pharmacodynamics in gastrointestinal models.

Gastrointestinal Prokinetic Structure-Activity Relationship Cyclohexyl Conformation

4-Amino-N-cyclohexyl-2-hydroxybenzamide: Procurement Scenarios


De-Risking SAR Studies on N-Cyclohexylbenzamides

As established in Section 3, the profound difference in activity between the 4-amino and 5-amino regioisomers necessitates the use of the exact 4-amino compound for SAR exploration. A medicinal chemistry team investigating enzyme inhibition by this chemotype must procure 4-amino-N-cyclohexyl-2-hydroxybenzamide to serve as a critical negative control or a baseline scaffold for further derivatization. Substituting with the 5-amino isomer would yield false activity data, as that compound is a known COX/LOX inhibitor [1]. Its use ensures that the complete matrix of regioisomeric effects is mapped, thereby de-risking hit-to-lead progression.

Probing the Pharmacophore for Gastrointestinal Motility Agents

Patent US5273983 identifies a family of gastroprokinetic agents based on a 4-amino-substituted cyclohexylbenzamide core [1]. Procuring this specific compound allows researchers to establish a baseline for the intrinsic activity of the 4-amino-2-hydroxy substitution pattern before introducing additional substituents (e.g., 5-chloro, 2-methoxy) that are present in more potent analogs. It is an indispensable tool for studying the pharmacophore's minimal requirements and for conducting competitive intellectual property analysis within this therapeutic area.

Chemical Biology Control: Dissecting Functional Group Contributions

The comparison with N-cyclohexyl-2-hydroxybenzamide, a compound with validated antifungal properties (MIC = 570.05 μM) [1], shows that the addition of the 4-amino group likely redirects biological activity. This makes our target compound an ideal paired tool for chemical biology experiments. Researchers can compare these two molecules side-by-side in phenotypic screens to directly probe the biological response triggered by the 4-amino group, enabling the attribution of specific cellular phenotypes (e.g., prokinetic vs. antifungal) to a precise structural motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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